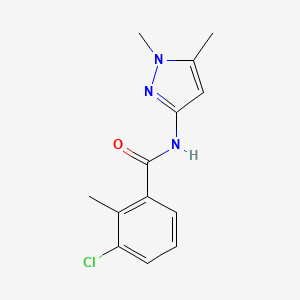![molecular formula C15H17BrN4O B6625493 1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone is a synthetic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone typically involves multi-step reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Triazole Formation:
Final Coupling: The final step involves coupling the bromophenyl-piperidine intermediate with the triazole moiety under suitable conditions to yield the target compound.
Analyse Des Réactions Chimiques
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone can be compared with similar compounds such as:
1-[4-(4-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone: Similar structure but with a different bromine position.
1-[4-(3-Chlorophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone: Chlorine substitution instead of bromine.
1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(imidazol-1-yl)ethanone: Imidazole ring instead of triazole.
Propriétés
IUPAC Name |
1-[4-(3-bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-14-3-1-2-13(10-14)12-4-7-19(8-5-12)15(21)11-20-9-6-17-18-20/h1-3,6,9-10,12H,4-5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLWBIZYOGMADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)Br)C(=O)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)

![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)
![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone](/img/structure/B6625523.png)
![N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B6625528.png)
![(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone](/img/structure/B6625534.png)
